2-Amino-3-ethylpentan-3-OL

Catalog No.
S12767071
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-ethylpentan-3-OL

Product Name

2-Amino-3-ethylpentan-3-OL

IUPAC Name

2-amino-3-ethylpentan-3-ol

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-4-7(9,5-2)6(3)8/h6,9H,4-5,8H2,1-3H3

InChI Key

PEFZTEWQGNCNKX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)N)O

2-Amino-3-ethylpentan-3-ol is an organic compound characterized by its molecular formula C₇H₁₇NO. It features both an amino group and a hydroxyl group attached to the same carbon atom, specifically at the tertiary carbon, which imparts unique chemical properties to the molecule. This compound is classified as an amino alcohol, making it versatile for various applications in chemistry and biology. Its structure allows for significant interactions with biological systems, which can lead to diverse functional properties in synthetic and medicinal chemistry .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using strong oxidizing agents such as chromic acid or potassium permanganate.
  • Reduction: It can be reduced to yield different amines or alcohols, depending on the reducing agent employed (e.g., lithium aluminum hydride or sodium borohydride).
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Chromic acid, potassium permanganate.
  • Reduction: Hydrogen gas with a metal catalyst, lithium aluminum hydride.
  • Substitution: Halogenating agents or alkylating agents.

Major Products Formed

  • Oxidation: Ketones and aldehydes.
  • Reduction: Secondary amines and primary alcohols.
  • Substitution: Various substituted amines and alcohols.

Research indicates that 2-Amino-3-ethylpentan-3-ol exhibits potential biological activities, including antimicrobial and antiviral properties. The presence of both the amino and hydroxyl groups allows this compound to interact with biological molecules effectively, potentially modulating various biochemical pathways. Its mechanism of action may involve hydrogen bonding and ionic interactions with target molecules .

The synthesis of 2-Amino-3-ethylpentan-3-ol can be achieved through several methods:

  • Direct Amination: Reacting 3-ethylpentan-3-ol with ammonia or primary/secondary amines under specific conditions, often requiring a catalyst such as a transition metal complex.
  • Reductive Amination: Involves the reaction of an aldehyde or ketone derived from 3-ethylpentan-3-ol with ammonia or an amine in the presence of reducing agents.

These methods can be optimized for yield and purity through advanced catalytic systems and controlled reaction conditions .

2-Amino-3-ethylpentan-3-ol finds applications across various fields:

  • Organic Synthesis: Serves as a building block in the synthesis of complex molecules and pharmaceuticals.
  • Biological Research: Investigated for its potential therapeutic effects against various diseases due to its biological activity.
  • Industrial Use: Employed in producing specialty chemicals and polymers .

Studies on the interactions of 2-Amino-3-ethylpentan-3-ol with biological systems have highlighted its ability to form hydrogen bonds and engage in ionic interactions. These properties are essential for its potential role in modulating biochemical pathways. Research continues to explore its efficacy as a therapeutic agent, particularly in antimicrobial applications .

Several compounds share structural similarities with 2-Amino-3-ethylpentan-3-ol, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Properties
3-Ethylpentan-3-olTertiary alcohol without amino groupLacks biological activity associated with amino groups
1-Amino-3-methylbutan-3-olShorter carbon chain with amino/hydroxylDifferent carbon skeleton leads to varied reactivity
2-Amino-4-methylpentan-4-olSimilar functional groupsDifferent branching affects physical properties
1-Amino-2-butanolShorter chain lengthDifferent reactivity due to position of functional groups

Uniqueness

The uniqueness of 2-Amino-3-ethylpentan-3-ol lies in its specific combination of an amino group and a hydroxyl group on the same tertiary carbon atom. This configuration enhances its reactivity and potential applications compared to similar compounds that lack one of these functional groups .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-09

Explore Compound Types